3-Bromo-N,N-dimethylaniline is a compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and its role as a building block in organic synthesis. The compound's structure allows it to interact with different biological targets, making it a valuable tool for the development of new therapeutic agents.
In medicinal chemistry, derivatives of 3-Bromo-N,N-dimethylaniline have been optimized to act as potent ligands for bromodomains, which are important epigenetic therapeutic targets. These derivatives have shown strong antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity in other cancer cell lines, indicating their potential as selective cancer therapeutics2. Additionally, the 3,5-dimethylisoxazole moiety, which is structurally related to 3-Bromo-N,N-dimethylaniline, has been identified as a novel acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains and serving as a lead for the development of selective probes for the BET family and CREBBP bromodomains3.
In the field of organic synthesis, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been utilized as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, enabling the efficient synthesis of substituted pyrrole-2-carboxaldehydes, which are valuable intermediates in the synthesis of various heterocyclic compounds4.
The compound 3-bromopyruvate, which shares the bromo and alkyl groups with 3-Bromo-N,N-dimethylaniline, has been studied as a targeted antiglycolytic agent with promising potential for cancer therapy. Its mechanism involves the inhibition of glycolysis and alkylation of GAPDH, leading to ATP depletion and cancer cell death. This compound's effects underscore the therapeutic relevance of brominated compounds in targeting cancer metabolism5.
In a study of photochemical reactions, N,N-dimethylaniline, when dissolved in bromobenzene, initiates a photochemical reaction upon UV radiation exposure. This study provides insights into the reactivity of compounds related to 3-Bromo-N,N-dimethylaniline under specific conditions, which could have implications for the design of photoactive materials or the development of photo-initiated processes in organic chemistry6.
The mechanism of action of 3-Bromo-N,N-dimethylaniline derivatives has been explored in the context of tyrosine kinase inhibition. Specifically, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a closely related compound, has been shown to be a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. It binds competitively at the ATP site, and structure-activity relationship studies have revealed that certain substituents can induce a change in the receptor's conformation upon binding, leading to enhanced inhibitory effects1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7